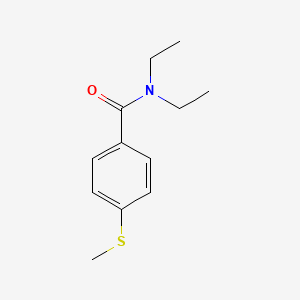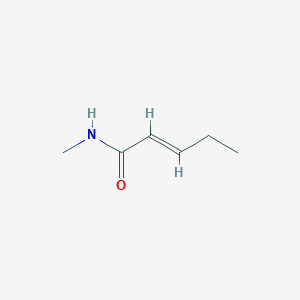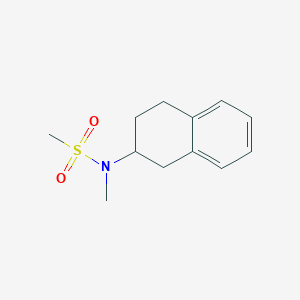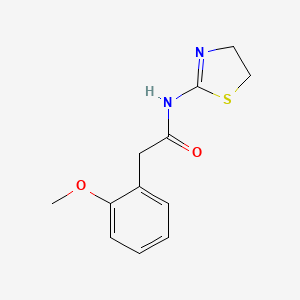
N,N-diethyl-4-methylsulfanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-methylsulfanylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and biting flies.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-methylsulfanylbenzamide is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect and locate a host. This compound may also interfere with the insect's ability to feed.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on insects. It has been shown to interfere with the insect's ability to detect carbon dioxide, which is a key component of host-seeking behavior. This compound has also been shown to interfere with the insect's ability to detect lactic acid, which is another key component of host-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-4-methylsulfanylbenzamide is a widely used insect repellent in laboratory experiments. It is effective against a wide range of insects and is relatively easy to use. However, this compound has some limitations in laboratory experiments. It can be toxic to some insects at high concentrations, and it can also be toxic to some non-target organisms.
Orientations Futures
There are a number of future directions for research on N,N-diethyl-4-methylsulfanylbenzamide. One area of research is the development of new insect repellents and insecticides that are more effective and have fewer side effects than this compound. Another area of research is the study of the ecological and environmental impacts of this compound. Finally, there is a need for more research on the mechanism of action of this compound, as this will help to develop more effective insect repellents and insecticides.
Conclusion
In conclusion, this compound is a widely used insect repellent that has been the subject of extensive scientific research. It is effective against a wide range of insects and is relatively easy to use. However, this compound has some limitations in laboratory experiments, and there is a need for more research on its ecological and environmental impacts. Overall, this compound remains an important tool in the fight against insect-borne diseases.
Méthodes De Synthèse
N,N-diethyl-4-methylsulfanylbenzamide is synthesized by reacting N,N-diethyl-m-toluamide with hydrogen sulfide gas. The reaction takes place at high temperature and pressure, and the resulting product is purified through a series of distillation and crystallization steps. This compound is a colorless to yellowish liquid with a faint odor.
Applications De Recherche Scientifique
N,N-diethyl-4-methylsulfanylbenzamide is widely used in scientific research as an insect repellent. It is used to study the behavior and ecology of insects, as well as to test the efficacy of other insect repellents. This compound is also used in the development of new insect repellents and insecticides.
Propriétés
IUPAC Name |
N,N-diethyl-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-4-13(5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMAHNIEFMJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)
![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)




![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)
![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)
